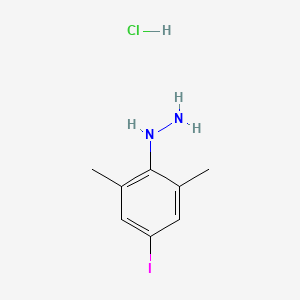

4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride

Description

Tautomeric Isomerism

The hydrazine group (-NH-NH₂) is not typically prone to tautomerism in aromatic systems due to the absence of adjacent carbonyl or imine groups. However, proton transfer between NH groups could theoretically occur, forming a keto-like tautomer (e.g., –N=N–), but this is energetically unfavorable and not observed in stable derivatives.

Conformational Isomerism

- Rotation About N–N Bond : Restricted due to steric hindrance from the 2,6-dimethyl groups, favoring a coplanar arrangement between the hydrazine and phenyl ring.

- Hydrogen Bonding Conformers : The NH groups may adopt distinct orientations to optimize H-bonding with Cl⁻ or adjacent aromatic rings.

Energy Barriers

- N–N Rotation : Estimated to be high (>20 kcal/mol) due to steric clashes between methyl groups and hydrazine NH.

- H-Bonding Conformers : Low-energy differences (<5 kcal/mol) between H-bonded states, allowing dynamic interconversion in solution.

Properties

IUPAC Name |

(4-iodo-2,6-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYVNDCAJNPHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NN)C)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Synthesis of 4-Iodo-2,6-Dimethylaniline

The synthesis begins with the iodination of 2,6-dimethylaniline to yield 4-iodo-2,6-dimethylaniline, a critical intermediate.

Iodination Procedure

Reagents :

- 2,6-Dimethylaniline

- Iodine (I₂)

- Base (e.g., pyridine, N-methylpyrrolidone)

- Solvent (1,4-dioxane, dimethylacetamide)

Conditions :

- Temperature: 0°C to room temperature

- Reaction time: 1–2 hours

Protocol :

- Dissolve 2,6-dimethylaniline in a mixture of 1,4-dioxane and pyridine.

- Gradually add iodine while maintaining the temperature below 5°C.

- Stir at room temperature until iodination is complete (monitored by TLC or HPLC).

- Quench with sodium thiosulfate to remove excess iodine.

- Extract with methylene chloride, dry over sodium sulfate, and evaporate to obtain crude 4-iodo-2,6-dimethylaniline.

- Purify via recrystallization (ethanol/water) to yield a white crystalline solid.

Mechanistic Insights

Iodination proceeds via electrophilic aromatic substitution, where pyridine facilitates the generation of the iodonium ion (I⁺). The methyl groups at the ortho-positions direct iodination to the para-position due to steric and electronic effects.

Diazotization and Reduction to Hydrazine Hydrochloride

The intermediate 4-iodo-2,6-dimethylaniline is converted to the target compound through diazotization followed by reduction.

Diazotization

Reagents :

- 4-Iodo-2,6-dimethylaniline

- Sodium nitrite (NaNO₂)

- Hydrochloric acid (HCl)

Conditions :

- Temperature: 0–5°C (ice bath)

- Reaction time: 20–45 minutes

Protocol :

- Dissolve 4-iodo-2,6-dimethylaniline in concentrated HCl.

- Cool to 0°C and slowly add aqueous NaNO₂ while maintaining pH 1–2.

- Stir until diazonium salt formation is complete (starch-iodide paper test).

Reduction with Sodium Metabisulfite

Reagents :

- Sodium metabisulfite (Na₂S₂O₅)

- Sodium hydroxide (NaOH)

Conditions :

- Temperature: 10–35°C (optimized at 20°C)

- pH: 7–9 (buffered with NaOH)

Protocol :

- Add Na₂S₂O₅ and NaOH to water, adjusting pH to 7.

- Slowly add the diazonium salt solution to the reductant mixture.

- Stir for 30 minutes, then heat to 80°C to hydrolyze intermediates.

- Acidify with HCl to precipitate the hydrazine hydrochloride.

Yield : 85–90% with >98% purity (HPLC).

Mechanistic Pathway

- Diazotization : The aniline reacts with nitrous acid (generated in situ) to form a diazonium salt.

- Reduction : Na₂S₂O₅ reduces the diazonium group to hydrazine via a two-electron transfer mechanism.

Comparative Analysis of Methodologies

Key Observations :

Optimization Strategies

Temperature Control

Maintaining temperatures below 5°C during diazotization prevents diazonium salt decomposition. Elevated temperatures during reduction (80°C) enhance hydrolysis efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce a variety of functionalized phenylhydrazine derivatives.

Scientific Research Applications

4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride involves its interaction with various molecular targets. The iodine atom and hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride with its analogs:

Key Observations:

- Halogen vs. Alkyl/Methoxy Substituents : The iodine atom in 4-Iodo-2,6-dimethylphenylhydrazine HCl increases molecular weight and steric bulk compared to methoxy (4-Methoxyphenylhydrazine HCl) or methyl groups. This may reduce solubility in polar solvents but enhance stability in organic media .

- Dichloro vs.

- Genotoxic Potential: Analogs like 4-Iodo-2,6-dimethyl aniline are monitored as genotoxic impurities in pharmaceuticals, necessitating sensitive detection methods (e.g., HPLC with UV detection) .

Pharmaceutical Relevance

- Genotoxic Impurity Analysis: 4-Iodo-2,6-dimethyl aniline (a related impurity) is quantified in Rilpivirine HCl using reverse-phase HPLC, achieving detection limits of 0.12–0.45 μg/mL . This underscores the need for precise analytical methods in quality control.

- Drug Intermediate Utility : 2,6-Dichlorophenylhydrazine HCl is used to synthesize pyrazole carboxylates, highlighting the role of halogenated hydrazines in constructing heterocyclic pharmaceuticals .

Comparative Reactivity

- Electrophilic Substitution : The electron-withdrawing iodine substituent in 4-Iodo-2,6-dimethylphenylhydrazine HCl may direct further electrophilic reactions to the meta position, contrasting with methoxy groups, which are electron-donating .

- Stability : Iodine’s larger atomic radius compared to chlorine or methoxy groups could confer greater thermal stability but lower solubility in aqueous systems .

Biological Activity

4-Iodo-2,6-dimethylphenylhydrazine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- IUPAC Name : 4-Iodo-2,6-dimethylphenylhydrazine hydrochloride

- Molecular Formula : C8H11ClIN

- Molecular Weight : 247.54 g/mol

Biological Activity Overview

4-Iodo-2,6-dimethylphenylhydrazine hydrochloride exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been studied for its role in:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which may lead to altered metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Case Studies

- Enzyme Inhibition Study :

-

Antimicrobial Activity :

- In vitro assays demonstrated that the compound exhibits antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness .

- Toxicological Assessment :

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | No significant inhibition on major CYPs | |

| Antimicrobial | Effective against specific bacterial strains | |

| Toxicity | Risks identified at high concentrations |

| Property | Value |

|---|---|

| Molecular Weight | 247.54 g/mol |

| Log P (octanol-water partition coefficient) | 3.42 |

| Solubility | Soluble in water |

Q & A

Q. What analytical methods are recommended for quantifying 4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride and its derivatives?

Reverse-phase HPLC (RP-HPLC) with UV detection is a validated method for quantifying the compound and its structural analogs. For example, a method with a C18 column (150 × 4.6 mm, 3.5 µm) and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) achieved baseline separation of iodinated derivatives. Method validation should include linearity (0.1–10 µg/mL), precision (RSD < 2%), and recovery (>95%). Residual oxidizing agents (e.g., chlorine dioxide) must be quenched with ascorbic acid to prevent analyte degradation during sample preparation .

Q. How should 4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride be stored to ensure stability?

Store the compound at 2–8°C in airtight, light-protected containers. For long-term storage (<6 months), aliquot the solution in anhydrous DMSO (10 mM) and keep at -80°C. Avoid repeated freeze-thaw cycles, which can induce hydrolysis or decomposition. Pre-warming to 37°C with sonication improves solubility in polar solvents .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing heterocyclic scaffolds (e.g., indoles or pyrazoles)?

4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride serves as a precursor in Fischer indole synthesis. React with ketones (e.g., cyclohexanone) in acidic ethanol (HCl, 70°C, 6 hr) to form indole derivatives. For pyrazoles, condense with β-ketoesters (e.g., ethyl acetoacetate) in refluxing acetic acid. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and purify by recrystallization from ethanol/water .

Q. What strategies mitigate interference from iodinated impurities during synthesis?

Common impurities include 3-iodo-2,6-dimethylaniline (GTI Imp-II) and unreacted hydrazine. Employ a two-step purification: (1) Liquid-liquid extraction with dichloromethane (3 × 50 mL) at pH 7–8 to remove hydrophilic byproducts; (2) Column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in hexane). Validate purity via HPLC with a limit of detection (LOD) ≤ 0.1% for each impurity .

Q. How do residual oxidizing agents impact experimental reproducibility, and how can this be controlled?

Residual chlorine dioxide or hypochlorite accelerates decomposition of iodinated phenylhydrazines, altering reaction yields. Quench these agents post-synthesis by adding 0.1 M ascorbic acid (1:1 v/v) and stirring for 30 min. Confirm quenching via iodometric titration or UV-Vis analysis (λ = 290 nm for ClO₂) .

Q. How to resolve discrepancies in kinetic data for reactions involving this compound?

If reaction rates (e.g., with hypochlorite) deviate from expected pseudo-first-order kinetics, consider:

- Side reactions : Characterize byproducts via LC-MS.

- pH effects : Maintain pH 4–6 with acetate buffer to minimize hydrolysis.

- Temperature control : Use a thermostated reactor (±0.5°C) to avoid thermal degradation. Replicate experiments with internal standards (e.g., 4-fluoro-phenylhydrazine) to normalize data .

Methodological Notes

- Structural characterization : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to confirm hydrazine geometry and hydrogen-bonding patterns. Compare with DFT-optimized structures (B3LYP/6-311+G(d,p)) for validation .

- Biological assays : For antimicrobial studies, prepare stock solutions in sterile DMSO (<1% v/v in final media) to avoid solvent toxicity. Test against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using microdilution (MIC ≤ 64 µg/mL indicates activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.